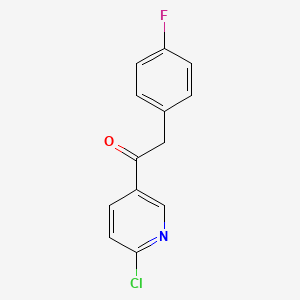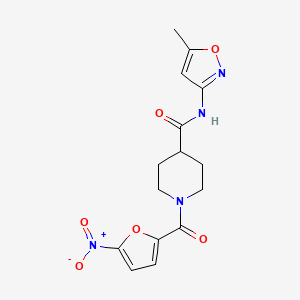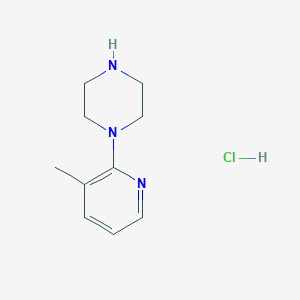![molecular formula C16H11N3O3 B2597197 3-{5H,6H,7H-pirrolo[3,4-d]pirimidin-6-carbonil}-2H-croman-2-ona CAS No. 1448134-71-1](/img/structure/B2597197.png)
3-{5H,6H,7H-pirrolo[3,4-d]pirimidin-6-carbonil}-2H-croman-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2H-chromen-2-one is a complex organic compound that features a unique fusion of pyrrolo[3,4-d]pyrimidine and chromen-2-one structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Aplicaciones Científicas De Investigación
3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been found to inhibit cdk2/cyclin a2 , which could potentially lead to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest .
Result of Action
Similar compounds have been found to induce apoptosis within cells , which could be a potential effect of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are known for their biological activities, including kinase inhibition.
Pyrrolo[2,3-d]pyrimidine derivatives: These
Propiedades
IUPAC Name |
3-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15(19-7-11-6-17-9-18-13(11)8-19)12-5-10-3-1-2-4-14(10)22-16(12)21/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTPVMFVPBJRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2597114.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2597116.png)


![4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2597120.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2597122.png)
![1-[4-Methyl-7-(prop-2-en-1-yl)-2,3,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaen-5-yl]ethan-1-one](/img/structure/B2597124.png)
![2-[(Oxan-4-yl)methoxy]pyrimidine](/img/structure/B2597126.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2597128.png)
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2597129.png)
![4-[3-(3-Chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2597130.png)

![N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide](/img/structure/B2597136.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2597137.png)
